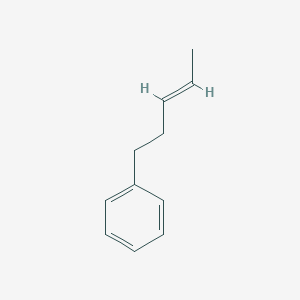

5-Phenyl-2-pentene

Description

Nomenclature and Isomeric Considerations of 5-Phenyl-2-pentene

A clear understanding of a compound's naming conventions and its potential for isomerism is fundamental to its study. For this compound, these aspects are crucial for differentiating it from related structures and for understanding its chemical behavior.

IUPAC and Common Naming Conventions for this compound

The systematic name for this compound, as determined by the International Union of Pure and Applied Chemistry (IUPAC), is [(E)-pent-3-enyl]benzene . nih.gov However, it is also commonly referred to as This compound . nih.govchemspider.com Other synonyms found in chemical literature include (E)-3-Pentenylbenzene and Benzene (B151609), (3E)-3-penten-1-yl-. chemspider.com The naming can sometimes be ambiguous, with "phenyl-2-pentene" also being used, which could refer to different isomers. nih.gov

Geometric Isomerism (cis/trans or Z/E) in this compound

Due to the presence of a carbon-carbon double bond within the pentene chain, this compound can exist as geometric isomers. This type of isomerism arises from the restricted rotation around the double bond. libretexts.org The two isomers are designated as cis/trans or, more formally under IUPAC rules, as Z/E.

The designation depends on the arrangement of substituent groups on the carbons of the double bond. uniroma2.it For this compound, the double bond is between the second and third carbon atoms of the pentene chain. The isomers are:

(E)-5-phenyl-2-pentene : The higher priority groups on each carbon of the double bond are on opposite sides. This is often referred to as the trans isomer.

(Z)-5-phenyl-2-pentene : The higher priority groups on each carbon of the double bond are on the same side. This is often referred to as the cis isomer.

Research has been conducted on both the (E) and (Z) isomers of this compound, with studies exploring their synthesis and reactivity. For instance, the synthesis of tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane from (Z)-2-bromo-5-phenyl-2-pentene has been documented. researchgate.netmdpi.com Similarly, studies on intramolecular energy transfer have been performed on the cis-trans isomerization of this compound. aip.org

Constitutional Isomers within the Phenylpentene Family

Constitutional isomers, also known as structural isomers, have the same molecular formula but different atomic connectivity. chemistryguru.com.sgorganicchemistrytutor.combyjus.com The phenylpentene family, with the molecular formula C11H14, includes several constitutional isomers beyond this compound. nih.gov These isomers can differ in the position of the phenyl group on the pentene chain or the position of the double bond within the chain.

Some examples of constitutional isomers of this compound include:

1-Phenyl-2-pentene : The phenyl group is attached to the first carbon of the pentene chain. nih.gov

2-Methyl-5-phenyl-2-pentene : A methyl group is present on the second carbon of the pentene chain. stenutz.eu

5-Phenyl-1-pentene : The double bond is between the first and second carbons.

4-Phenyl-2-pentene : The phenyl group is on the fourth carbon.

3-Phenyl-1-pentene : The phenyl group is on the third carbon and the double bond is at the first position.

These isomers are distinct compounds with different physical and chemical properties. chemistryguru.com.sg

Historical Context and Significance in Modern Organic Chemistry

Historically, research involving phenylalkenes like this compound has contributed to the understanding of reaction mechanisms and synthetic methodologies. For example, studies on the photochemistry of aromatic olefins, including the intramolecular energy transfer in this compound, were conducted as early as 1970. aip.org This research provided insights into the behavior of excited states in molecules containing both aromatic and olefinic moieties.

In modern organic chemistry, this compound and its derivatives continue to be relevant. They serve as intermediates in the synthesis of more complex organic molecules. For instance, the hydroformylation of this compound has been explored for the production of 2-methyl-5-phenylpentanal, although this process can lead to isomeric mixtures. google.com The stereospecific synthesis of related compounds, such as 5-phenyl-2S-pentanol, highlights the importance of controlling stereochemistry in the synthesis of biologically active molecules. google.com

Research Trajectories and Current State of Knowledge on this compound

Current research involving this compound and its isomers often focuses on developing new synthetic methods and catalytic processes. The Wittig reaction is a notable method for synthesizing alkenes like this compound.

Recent studies have also explored the use of organometallic reagents in reactions involving phenylpentene derivatives. For example, research has been published on the synthesis and characterization of organomercury and organotin compounds derived from (Z)-5-phenyl-2-pentene, such as bis-[(Z)-5-phenyl-2-penten-2-yl]mercury and tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane. researchgate.netresearchgate.net These studies contribute to the broader understanding of organometallic chemistry and its applications in synthesis.

Furthermore, derivatives of phenylpentene are being investigated for various applications. For example, (2E)-3-Methyl-5-phenyl-2-pentenenitrile is a related compound that has been studied. cas.org The exploration of reactions such as oxidation and halogenation of this compound can lead to the formation of diols and halogenated compounds, further expanding the synthetic utility of this scaffold.

Below is an interactive data table summarizing the key properties of this compound.

| Property | Value | Source |

| Molecular Formula | C11H14 | nih.govchemspider.com |

| IUPAC Name | [(E)-pent-3-enyl]benzene | nih.gov |

| Common Name | This compound | nih.govchemspider.com |

| Molar Mass | 146.23 g/mol | nih.gov |

| CAS Number | 16091-23-9 | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

[(E)-pent-3-enyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14/c1-2-3-5-8-11-9-6-4-7-10-11/h2-4,6-7,9-10H,5,8H2,1H3/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLXIHKLBZUKOLW-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C/CCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60881231 | |

| Record name | (3E)-3-Penten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16091-23-9 | |

| Record name | (3E)-3-Penten-1-ylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60881231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Phenyl 2 Pentene and Its Derivatives

Classical Organic Synthetic Routes to 5-Phenyl-2-pentene

Traditional methods for synthesizing this compound often rely on well-established reaction mechanisms, providing reliable, albeit sometimes less efficient, routes to the target compound.

Grignard Reagent Mediated Synthesis of Pentene Scaffolds

Grignard reagents, organomagnesium halides with the general formula R-Mg-X, are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgsigmaaldrich.com The synthesis of phenylpentene scaffolds can be achieved by reacting a suitable Grignard reagent with a carbonyl-containing compound. For instance, the reaction of phenylmagnesium bromide with a protected form of a γ-ketoester can lead to the formation of a tertiary alcohol. researchgate.netacs.org Subsequent acid-catalyzed dehydration of this alcohol yields the desired phenylpentene structure. researchgate.netacs.org This multi-step process involves the initial protection of the ketone, the Grignard reaction itself, and a final dehydration step to form the alkene. researchgate.netacs.org

Table 1: Key Steps in Grignard-based Synthesis of a Phenylpentenone

| Step | Description | Reactants | Product |

| 1 | Protection | γ-ketoester, ethylene (B1197577) glycol | Acetal ester |

| 2 | Grignard Reaction | Acetal ester, phenylmagnesium bromide | Tertiary alcohol |

| 3 | Dehydration | Tertiary alcohol, acid catalyst | Phenylpentenone |

This table outlines the general steps for synthesizing a phenylpentenone derivative, a related structure to this compound, using a Grignard reagent. researchgate.netacs.org

Approaches Involving Halogenated Precursors of this compound

Another classical approach involves the use of halogenated precursors. Elimination reactions, such as dehydrohalogenation, are a common strategy. For example, a dibromo derivative of a phenylpentanoic acid can undergo dehydrohalogenation when treated with a base like potassium carbonate to yield a brominated phenylpentene. mdpi.com Further reaction can then lead to the desired this compound.

A 1998 study detailed the synthesis of (Z)-2-Bromo-5-phenyl-2-pentene from 2,3-Dibromo-2-methyl-5-phenylpentanoic acid by refluxing with potassium carbonate in acetone, achieving a yield of 88%. mdpi.com Another method involves the reaction of 5-Phenyl-2-pentanone with phosphorus pentachloride (PCl₅), which proceeds through chlorination and subsequent dehydrohalogenation to produce this compound with a yield of 64–68%.

Table 2: Comparison of Elimination Reactions for Phenylpentene Synthesis

| Method | Starting Material | Reagent(s) | Yield (%) | Isomeric Ratio (E:Z) |

| PCl₅ Elimination | 5-Phenyl-2-pentanone | PCl₅ | 68 | 85:15 |

| Dehydrohalogenation | Dibromo derivative | K₂CO₃ | 82 | 92:8 |

This table compares two different elimination reaction methods for synthesizing phenylpentene structures, highlighting the differences in yield and stereoselectivity.

Advanced Catalytic Syntheses and Functionalization

Modern synthetic chemistry has seen a surge in the use of catalytic methods, which often offer higher efficiency, selectivity, and milder reaction conditions compared to classical routes.

Palladium-Catalyzed Cross-Coupling Reactions for Phenylpentene Derivatization

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high precision. researchgate.netnih.gov These reactions are invaluable for the derivatization of phenylpentene scaffolds. Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of a wide variety of functional groups onto the phenyl ring or the pentene chain, starting from appropriate halogenated or organometallic precursors. researchgate.net

The Mizoroki-Heck reaction, for instance, is a powerful method for forming C(sp²)-C(sp²) bonds, which can be used to synthesize aryl-substituted alkenes. researchgate.net The general mechanism for many palladium-catalyzed couplings involves the oxidative addition of an organic halide to a Pd(0) complex, followed by transmetalation (in the case of Suzuki or similar reactions) or migratory insertion (in Heck-type reactions), and finally reductive elimination to yield the product and regenerate the catalyst. uva.es

Regioselective and Stereoselective Synthetic Strategies for this compound

Controlling the regioselectivity and stereoselectivity of a reaction is crucial for synthesizing a specific isomer of a compound like this compound. Advanced catalytic systems are often employed to achieve this control. For example, cobalt-catalyzed hydrosilylation of allenes can proceed in a highly regioselective and stereoselective manner to produce linear cis-allylsilanes, which can be valuable intermediates. d-nb.info While not directly synthesizing this compound, these types of selective reactions demonstrate the power of modern catalysis in controlling molecular geometry. d-nb.info The development of catalysts and ligands that can differentiate between various reactive sites on a molecule is an active area of research. rsc.orgrsc.org

Synthesis of Organometallic Derivatives of this compound

The synthesis of organometallic derivatives of this compound opens up further avenues for functionalization and application. These derivatives can be prepared through various methods, including the oxidative addition of allylic halides to low-valent metal complexes. wikipedia.org For instance, transition metal allyl complexes, where an allyl group is bonded to a metal center, are a well-known class of organometallic compounds. wikipedia.org The synthesis of an organometallic derivative of this compound could potentially involve the reaction of a halogenated this compound with a suitable low-valent metal precursor. These organometallic compounds can then serve as versatile intermediates in a variety of catalytic and stoichiometric reactions.

Preparation of Organomercury Derivatives from this compound

The synthesis of organomercury compounds derived from this compound has been successfully demonstrated. A key method involves the reaction of a Grignard reagent, prepared from (Z)-2-bromo-5-phenyl-2-pentene and magnesium turnings, with mercuric bromide. This reaction, conducted in dry tetrahydrofuran (B95107), yields the crude [(Z)-5-Phenyl-2-penten-2-yl]mercury bromide. The product is noted to be an unstable solid that requires prompt use in subsequent synthetic steps.

Further derivatization of this organomercury bromide is possible. For instance, treatment with silver acetate (B1210297) in tetrahydrofuran facilitates an exchange reaction to produce [(Z)-5-Phenyl-2-penten-2-yl]mercury acetate. This derivative is a more stable, colorless solid that can be purified by recrystallization.

Below is a table summarizing the key reactants and products in the synthesis of these organomercury derivatives.

| Starting Material | Reagents | Product |

| (Z)-2-bromo-5-phenyl-2-pentene | 1. Mg turnings 2. HgBr₂ | [(Z)-5-Phenyl-2-penten-2-yl]mercury bromide |

| [(Z)-5-Phenyl-2-penten-2-yl]mercury bromide | AgOAc | [(Z)-5-Phenyl-2-penten-2-yl]mercury acetate |

Synthesis of Organotin Derivatives from this compound

A parallel strategy allows for the preparation of organotin analogs. The Grignard reagent of (Z)-2-bromo-5-phenyl-2-pentene can be reacted with tributyltin chloride to afford tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane. mdpi.orgmdpi.com This reaction proceeds by titrating the Grignard solution with tributyltin chloride in tetrahydrofuran. mdpi.orgmdpi.com The resulting organotin compound is a colorless oil that can be purified by distillation. mdpi.orgmdpi.com

The successful synthesis of this vinylstannane is significant as it provides a valuable precursor for Stille cross-coupling reactions, enabling the introduction of the 5-phenyl-2-pentenyl group onto a wide range of organic substrates.

The following table outlines the synthesis of the organotin derivative.

| Starting Material | Reagent | Product | Yield |

| (Z)-2-bromo-5-phenyl-2-pentene | 1. Mg turnings 2. Bu₃SnCl | Tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane | 59% mdpi.orgmdpi.com |

Vinyl Cation Formation in Organometallic Transformations

The organometallic derivatives of this compound, specifically the vinylmercury and vinyltin (B8441512) compounds, are instrumental in the study and generation of vinyl cations. These highly reactive intermediates are sp-hybridized carbocations that can participate in a variety of subsequent reactions. The decomposition of vinyllead triacetates, which can be formed in situ from the reaction of vinylmercury or vinyltin compounds with lead tetraacetate, is a documented method for generating vinyl cations. mdpi.org This process underscores the utility of these organometallic derivatives as precursors to fleeting but synthetically valuable reactive species.

Multicomponent Reactions and Cascade Processes Yielding this compound Scaffolds

Multicomponent reactions (MCRs) offer an efficient strategy for the construction of complex molecular architectures in a single synthetic operation by combining three or more reactants. While specific MCRs that directly yield the this compound core are not extensively documented, the principles of MCRs can be applied to generate structurally related phenylpentene scaffolds. For instance, reactions involving the coupling of an aldehyde, an amine, and a dienophile can lead to the formation of complex structures that may incorporate a phenylpentene-like moiety. The development of novel MCRs remains an active area of research, with the potential for the future design of reactions that specifically target the this compound framework.

Synthesis of Substituted Analogs and Extended Phenylpentene Systems

The this compound structure can be modified to create a diverse range of analogs with altered properties. The synthesis of substituted phenyl rings or modifications to the pentene chain can be achieved through various synthetic strategies. For example, Suzuki cross-coupling reactions provide a powerful tool for introducing a wide array of substituents onto the phenyl group of a suitable precursor, such as a halogenated this compound derivative. nih.govmdpi.comresearchgate.net

Furthermore, the phenylpentene unit can serve as a foundational element for the construction of extended, π-conjugated systems. beilstein-journals.org Methodologies such as ring-closing metathesis or other carbon-carbon bond-forming reactions can be employed to build upon the existing framework, leading to the synthesis of polycyclic aromatic compounds or other extended conjugated molecules with potentially interesting electronic and photophysical properties. beilstein-journals.org

Reaction Chemistry and Mechanistic Investigations of 5 Phenyl 2 Pentene

Electrophilic Addition Reactions at the Alkene Moiety of 5-Phenyl-2-pentene

The carbon-carbon double bond in this compound is susceptible to attack by electrophiles, leading to a variety of addition products. The regiochemical and stereochemical outcomes of these reactions are influenced by both steric and electronic factors within the molecule.

Hydroboration is a key reaction for the anti-Markovnikov hydration of alkenes, proceeding through the addition of a boron-hydrogen bond across the double bond. masterorganicchemistry.com In the case of this compound, hydroboration followed by oxidation provides access to phenylpentanols.

Studies using borenium ion catalysts have shown that the hydroboration of this compound can proceed readily. nih.gov For instance, reaction with an N-heterocyclic carbene borane (B79455) activated by a suitable electrophile results in the formation of a mixture of unrearranged hydroboration products. nih.gov The regioselectivity of this reaction is a critical aspect, with the boron atom typically adding to the less sterically hindered carbon of the alkene. umich.edu This preference is dictated by the relative steric bulk of the borane reagent and the substituents on the alkene. umich.edu The presence of the phenyl group can also exert an electronic influence on the regioselectivity. umich.edu

A notable observation is the potential for migration of the carbon-boron bond under certain catalytic conditions, which can lead to a mixture of isomeric products. nih.gov For example, the hydroboration of this compound at room temperature has been reported to yield a 1:1 mixture of the expected unrearranged products. nih.gov

Table 1: Regioselectivity in the Hydroboration of Alkenes

| Alkene | Reagent | Product(s) | Regioselectivity | Reference |

| This compound | NHC-Borane/Tf₂NH | Mixture of unrearranged organoboranes | 1:1 | nih.gov |

| E-2-Hexene | NHC-Borane/Tf₂NH | Bis(2-hexyl)borane and Bis(3-hexyl)borane complexes | ~85:15 (2-hexyl:3-hexyl) | nih.gov |

| 5-Benzyloxy-2-heptene | THF·BH₃ | 3,5-disubstituted alcohol | 65:35 | umich.edu |

This table illustrates the regiochemical outcomes of hydroboration for different alkenes, highlighting the influence of substrate structure and reaction conditions.

The reaction of this compound with halogens (such as Br₂ or Cl₂) or hydrohalic acids (such as HBr or HCl) leads to the addition of halogen atoms or a hydrogen and a halogen atom across the double bond. masterorganicchemistry.commasterorganicchemistry.com

In electrophilic halogenation, the reaction proceeds through a cyclic halonium ion intermediate. masterorganicchemistry.com This intermediate is then attacked by a halide ion in an anti-addition fashion, resulting in a vicinal dihalide. masterorganicchemistry.com For an unsymmetrical alkene like this compound, the initial formation of the halonium ion can occur at either face of the double bond, and the subsequent nucleophilic attack will determine the stereochemistry of the final product.

Hydrohalogenation, the addition of HX, typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, and the halogen adds to the more substituted carbon. masterorganicchemistry.com This is due to the formation of a more stable carbocation intermediate. masterorganicchemistry.com In the case of this compound, protonation of the double bond can lead to two possible secondary carbocations. The relative stability of these carbocations will dictate the major product. It is also important to consider the possibility of carbocation rearrangements, which can lead to the formation of unexpected products. masterorganicchemistry.com

A related reaction is allylic bromination, which can occur under specific conditions, typically involving N-bromosuccinimide (NBS) and a radical initiator. masterorganicchemistry.com This reaction selectively introduces a bromine atom at the carbon adjacent to the double bond (the allylic position) via a free-radical mechanism. masterorganicchemistry.com

Intramolecular Cyclization Pathways Involving this compound

The presence of both a reactive alkene and an aromatic ring within the same molecule allows for intramolecular reactions, leading to the formation of new ring systems.

Under acidic conditions, the alkene moiety of this compound can be protonated to form a carbocation. This carbocation can then act as an electrophile and attack the electron-rich phenyl ring in an intramolecular Friedel-Crafts alkylation. nih.govsaskoer.ca This type of reaction is a powerful tool for the synthesis of polycyclic compounds. nih.govrsc.org

The success of intramolecular Friedel-Crafts reactions is highly dependent on the length of the alkyl chain connecting the alkene and the phenyl group, as this determines the size of the ring being formed. masterorganicchemistry.com Generally, the formation of five- and six-membered rings is favored. masterorganicchemistry.com For a derivative like 2-methyl-5-phenyl-2-pentene, treatment with a strong acid such as sulfuric acid can lead to the formation of a tetralin derivative through intramolecular cyclization. stackexchange.com The reaction proceeds by protonation of the alkene to form a tertiary carbocation, which then undergoes electrophilic aromatic substitution on the phenyl ring. stackexchange.com

Table 2: Intramolecular Friedel-Crafts Cyclization of Phenyl-Alkenes

| Substrate | Acid Catalyst | Product | Ring Size Formed | Reference |

| 2-Methyl-5-phenyl-2-pentene | H₂SO₄ | 1,1-Dimethyl-4-methyltetralin derivative | 6-membered | stackexchange.com |

| 4-Phenyl-1-butanol | Phosphoric Acid | Tetralin | 6-membered | masterorganicchemistry.com |

| 3-Phenyl-1-butanol | Phosphoric Acid | Mainly elimination products | - | masterorganicchemistry.com |

| 5-Iodo-1-pentene derivative | AlCl₃ | Tetralin derivative | 6-membered | rsc.org |

This table provides examples of intramolecular Friedel-Crafts alkylations, demonstrating the influence of substrate structure on the feasibility and outcome of the cyclization.

While direct information on aza-Diels-Alder reactions of this compound itself is limited, the general principles of cycloaddition reactions can be applied to its derivatives. For instance, photochemical intramolecular cycloaddition has been observed in related systems like 6-phenyl-2-hexene. acs.org These reactions involve the interaction of the excited state of the aromatic ring with the alkene, leading to the formation of complex polycyclic structures. acs.org

Intramolecular Prins-type cyclizations have also been reported for related hydroxy aldehydes, where a silyl (B83357) triflate catalyzes a double cyclization to form oxabicycloheptane systems. ucla.edu This reaction proceeds well when the initial cyclization forms a five-membered ring and the resulting carbocation is stabilized, for instance, by a benzylic group. ucla.edu

Organometallic Reactivity and Metal-Mediated Transformations of this compound Derivatives

Organometallic reagents and catalysts can be employed to effect a variety of transformations on this compound and its derivatives. These reactions often proceed with high selectivity and offer synthetic routes that are not accessible through traditional methods.

The synthesis of organotin and organomercury derivatives of this compound has been reported. For example, tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane can be prepared by reacting the Grignard reagent of (Z)-2-bromo-5-phenyl-2-pentene with tributyltin chloride. researchgate.net Similarly, [(Z)-5-phenyl-2-penten-2-yl]mercury bromide can be synthesized from the same Grignard reagent and mercuric bromide. mdpi.com These organometallic compounds can serve as intermediates in further synthetic transformations. wikidoc.orglibretexts.org

Metal-mediated reactions can also influence the course of intramolecular cyclizations. For instance, palladium-catalyzed N-arylation reactions have been used in the synthesis of complex heterocyclic structures that share similarities with cyclized derivatives of this compound.

Exchange Reactions of Organomercury and Organotin Compounds

The synthesis of organometallic derivatives of this compound, specifically organotin and organomercury compounds, serves as a basis for their further use in organic synthesis. These syntheses often proceed via exchange reactions where a metal is swapped for another functional group.

Organotin Compounds: The preparation of tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane is a well-documented example of an exchange reaction involving an organomagnesium precursor. wikidoc.orgmdpi.org The process begins with the formation of a Grignard reagent from (Z)-2-bromo-5-phenyl-2-pentene and magnesium turnings in dry tetrahydrofuran (B95107) (THF). mdpi.orgresearchgate.net This organomagnesium compound then undergoes a metal-exchange reaction with tributyltin chloride. mdpi.orgresearchgate.net The Grignard solution is titrated with tributyltin chloride until the solution decolorizes, indicating the consumption of the Grignard reagent and formation of the organotin product. wikidoc.orgmdpi.org Following workup, the desired tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane is isolated as a colorless oil. mdpi.orgresearchgate.net The stereochemistry of the final product has been confirmed using n.O.e. difference spectroscopy. researchgate.net

Table 1: Synthesis and Properties of tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane

| Property | Value | Source |

|---|---|---|

| Starting Materials | (Z)-2-bromo-5-phenyl-2-pentene, Magnesium, Tributyltin chloride | mdpi.orgresearchgate.net |

| Solvent | Tetrahydrofuran (THF) | mdpi.orgresearchgate.net |

| Yield | 59% | mdpi.orgresearchgate.net |

| Appearance | Colorless oil | mdpi.orgresearchgate.net |

| Boiling Point | 180°C / 0.03 mmHg | mdpi.orgresearchgate.net |

| Spectroscopic Data (¹H-NMR) | δ 6.09 (tq, J 7.2, 1.7 Hz, =CH), 7.16-7.33 (m, ArH) | researchgate.netmdpi.com |

| Spectroscopic Data (¹³C-NMR) | δ 138.7 (quat, C2), 139.7 (=CH), 141.9 (quat, C1') | mdpi.com |

Organomercury Compounds: Organomercury derivatives of this compound are also synthesized through exchange reactions. The preparation of [(Z)-5-Phenyl-2-penten-2-yl]mercury bromide involves the reaction of the corresponding Grignard reagent with mercuric bromide in THF. mdpi.com This vinylmercury bromide is an unstable solid that can be used to synthesize other organomercury compounds. mdpi.com For instance, it can be converted to [(Z)-5-phenyl-2-penten-2-yl]mercury acetate (B1210297) by reaction with silver acetate. mdpi.org

A further exchange reaction involves the symmetrization of the organomercury bromide to yield bis-[(Z)-5-Phenyl-2-penten-2-yl]mercury. researchgate.netmdpi.com This is achieved by treating (Z)-5-Phenyl-2-penten-2-ylmercury bromide with a reducing agent mixture of sodium hydroxide (B78521) and stannous chloride in an ethanol/water solution. researchgate.netmdpi.com

Research has also shown that vinylstannanes and vinylmercury compounds can participate in rapid metal-metal exchange reactions with lead tetraacetate, which generates unstable vinyl-lead triacetates. researchgate.net

Table 2: Synthesis and Properties of bis-[(Z)-5-Phenyl-2-penten-2-yl]mercury

| Property | Value | Source |

|---|---|---|

| Starting Material | (Z)-5-Phenyl-2-penten-2-ylmercury bromide | researchgate.netmdpi.com |

| Reagents | Sodium hydroxide, Stannous chloride | researchgate.netmdpi.com |

| Yield | 85% | researchgate.netmdpi.com |

| Boiling Point | 200°C / 0.1 mmHg | researchgate.netmdpi.com |

| Spectroscopic Data (¹H-NMR) | δ 6.51 (bt, J 6.6 Hz, =CH), 6.82-7.42 (m, ArH) | researchgate.net |

| Spectroscopic Data (IR) | 3026, 2928, 1602(s), 1496, 1453(s), 698(s) cm⁻¹ | researchgate.netmdpi.com |

Catalytic Applications of Organometallic this compound Species

While organometallic species derived directly from this compound are not widely reported as catalysts themselves, related structures are key substrates in catalytic transformations mediated by organometallic complexes. A significant application is the intramolecular hydroamination/cyclization of 5-phenyl-pentene derivatives, which is a powerful method for synthesizing N-heterocycles. royalsocietypublishing.org

Organometallic complexes of calcium and strontium have been shown to be effective precatalysts for these reactions. royalsocietypublishing.org For example, a calcium amide complex and a magnesium methyl complex are efficient precatalysts for the hydroamination and cyclization of various aminoalkenes under mild conditions, leading to five-, six-, and seven-membered heterocyclic products. acs.org

In a specific study, organometallic complexes of Group II metals were used to catalyze the cyclization of trans-1-amino-2,2-dimethyl-5-phenyl-4-pentene. royalsocietypublishing.org Both a calcium complex and a strontium complex were found to effectively catalyze the reaction, converting the aminoalkene into the corresponding pyrrolidine (B122466) derivative in high yield and with remarkable speed at room temperature. royalsocietypublishing.org The calcium catalyst, in particular, demonstrated high activity. royalsocietypublishing.org The catalytic cycle for such reactions is proposed to involve catalyst initiation by reaction with the amine, insertion of the alkene into the metal-amide bond, and subsequent protonolysis to release the product and regenerate the catalyst. royalsocietypublishing.org

Table 3: Catalytic Cyclization of a 5-Phenyl-4-pentene Derivative

| Substrate | Catalyst System | Product | Yield | Time | Source |

|---|---|---|---|---|---|

| trans-1-amino-2,2-dimethyl-5-phenyl-4-pentene | Calcium (Ca) Complex | Corresponding Pyrrolidine | 80% | 10 min | royalsocietypublishing.org |

These findings highlight the utility of organometallic catalysis in transforming substrates that share the core structure of this compound, demonstrating a pathway to valuable heterocyclic compounds. royalsocietypublishing.org

Radical Reaction Pathways of this compound and its Precursors

The double bond in this compound is susceptible to attack by radical species, leading to various addition products. A classic example of such a process is the free-radical addition of hydrogen bromide (HBr), which proceeds via an anti-Markovnikov mechanism in the presence of peroxides. masterorganicchemistry.com

The mechanism involves several key steps:

Initiation: Peroxides (ROOR) undergo homolytic cleavage upon heating or irradiation to form alkoxy radicals (RO•). masterorganicchemistry.com These highly reactive radicals then abstract a hydrogen atom from HBr to generate a bromine radical (Br•). masterorganicchemistry.com

Propagation: The bromine radical adds to the C=C double bond of this compound. masterorganicchemistry.com This addition occurs at the carbon atom that results in the formation of the most stable carbon radical intermediate. masterorganicchemistry.com For this compound, addition of Br• to C-2 would yield a tertiary radical at C-3, while addition to C-3 would yield a secondary radical at C-2. The tertiary radical is more stable.

The resulting carbon radical then abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction. masterorganicchemistry.com

The stability of the radical intermediate is paramount in determining the reaction's regioselectivity. masterorganicchemistry.com Radical stability increases in the order of primary < secondary < tertiary. masterorganicchemistry.com Furthermore, allylic radicals, where the unpaired electron is on a carbon adjacent to a double bond, are significantly stabilized by resonance. libretexts.org In the case of a radical formed from this compound, the intermediate at C-3 is not only tertiary but also benefits from the presence of the nearby phenyl group, although direct resonance stabilization of the radical center by the phenyl ring is not possible due to the separating methylene (B1212753) groups. The primary stabilizing factor is the tertiary nature of the radical. masterorganicchemistry.com

Thermal and Photochemical Transformations of this compound

This compound and its derivatives can undergo transformations when subjected to heat or light, leading to isomerization or the formation of new cyclic or acyclic products.

Thermal Transformations: The thermal decomposition of β-lactones is a known method for the stereospecific synthesis of alkenes. researchgate.net This process, which involves the extrusion of carbon dioxide, has been used to generate derivatives of this compound. For instance, heating 4-(2-phenylethyl)-3,3,4-trimethyloxetan-2-one in the presence of silica (B1680970) gel results in the formation of 2,3-dimethyl-5-phenyl-2-pentene. foster77.co.uk This decarboxylation is believed to be a concerted, though highly asynchronous, cycloreversion process. foster77.co.uk

Photochemical Transformations: The photochemistry of this compound has been investigated by monitoring the cis-trans isomerization of the double bond upon irradiation. aip.orgaip.org In a solution of cyclohexane (B81311), irradiation leads to a photostationary state where the ratio of cis to trans isomers is approximately 1.02. aip.org This isomerization is driven by intramolecular energy transfer from the excited phenyl moiety to the olefinic part of the molecule. aip.orgaip.org

The process can be described by the following steps:

The phenyl chromophore absorbs a photon, promoting it to an excited singlet state (¹Ph*).

This excited singlet state can then undergo intersystem crossing to a triplet state (³Ph*). The yield for this process is calculated to be 0.66 or less. aip.orgaip.org

Energy is transferred from the excited phenyl group (either singlet or triplet) to the C=C double bond, promoting it to its triplet state.

The olefinic triplet state can then decay back to the ground state as either the cis or trans isomer, leading to isomerization.

Due to the flexible methylene chain separating the two chromophores, the molecule can adopt conformations where the phenyl and olefinic π-electron clouds are in close proximity, facilitating a "self-sensitization" mechanism. aip.org This intramolecular energy transfer is found to be significantly faster than intermolecular energy transfer between separate molecules in the concentration ranges studied. aip.orgaip.orgresearchgate.net

Spectroscopic Elucidation of 5 Phenyl 2 Pentene Structure and Dynamics

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy probes the quantized vibrational states of a molecule. By absorbing energy in the infrared region or through the inelastic scattering of light (Raman), specific bonds and functional groups within 5-Phenyl-2-pentene can be identified based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopic Characterization of this compound

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of a molecule reveals absorptions at specific wavenumbers corresponding to the vibrational frequencies of its bonds. For this compound, the key structural features are the phenyl group, the carbon-carbon double bond (alkene), and the aliphatic carbon-hydrogen bonds.

Key expected IR absorption regions for this compound include:

Aromatic C-H Stretch: Typically observed just above 3000 cm⁻¹, the stretching of C-H bonds on the phenyl ring is indicated by peaks at 3063 cm⁻¹ and 3027 cm⁻¹ in the bromo-derivative. mdpi.commdpi.org

Aliphatic C-H Stretch: The C-H bonds of the pentene chain's saturated carbons absorb just below 3000 cm⁻¹, with observed peaks at 2919 cm⁻¹ and 2857 cm⁻¹. mdpi.commdpi.org

C=C Stretch (Alkene): The carbon-carbon double bond stretch within the pentene chain is expected in the 1680-1640 cm⁻¹ region. vscht.cz A peak at 1644 cm⁻¹ is observed for the bromo-derivative. mdpi.commdpi.org

C=C Stretch (Aromatic): The phenyl ring exhibits characteristic stretching vibrations, typically seen as a pair of bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. vscht.cz For the bromo-derivative, these appear at 1603 cm⁻¹ and 1496 cm⁻¹. mdpi.commdpi.org

C-H Bending (Aromatic): Out-of-plane (o.o.p.) bending vibrations for the monosubstituted benzene (B151609) ring typically appear as strong bands in the 690-770 cm⁻¹ range. Peaks at 746 cm⁻¹ and 698 cm⁻¹ in the spectrum of the bromo-derivative are characteristic of this substitution pattern. mdpi.commdpi.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) in (Z)-2-bromo-5-phenyl-2-pentene mdpi.commdpi.org |

|---|---|---|

| Aromatic C-H Stretch | 3100-3000 | 3063, 3027 |

| Aliphatic C-H Stretch | 3000-2850 | 2919, 2857 |

| Alkene C=C Stretch | 1680-1640 | 1644 |

| Aromatic C=C Stretch | 1600 & 1500-1450 | 1603, 1496 |

| Aromatic C-H o.o.p. Bend | 770-690 | 746, 698 |

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to IR spectroscopy. It relies on the inelastic scattering of monochromatic light. While IR absorption is dependent on a change in the dipole moment during a vibration, Raman activity depends on a change in the polarizability. This often means that symmetric, nonpolar bonds, which are weak in the IR spectrum, produce strong signals in the Raman spectrum.

For this compound, the C=C double bond of the alkene and the symmetric breathing mode of the phenyl ring are expected to be prominent in the Raman spectrum. beilstein-journals.orgusda.gov The aromatic ring stretch typically gives a strong band around 1600 cm⁻¹. beilstein-journals.org The C=C stretch of the pentene chain would also be clearly visible, likely in the 1650-1680 cm⁻¹ region. cdnsciencepub.com This technique is particularly useful for analyzing the olefinic content in hydrocarbon mixtures. cdnsciencepub.com

Electronic Spectroscopy for Aromatic and Unsaturated Systems

Electronic spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. For this compound, the primary chromophores—molecular parts that absorb light—are the phenyl group and the alkene double bond.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy of this compound

The UV-Vis spectrum of this compound is dominated by the electronic transitions of the benzene ring. Unconjugated benzene typically shows a strong absorption (E-band) around 204 nm and a weaker, vibrationally structured absorption (B-band) around 256 nm. When substituted, these bands can shift in wavelength and intensity.

Data for the related compound, (Z)-2-bromo-5-phenyl-2-pentene, shows UV absorption maxima at 255 nm and 260 nm when measured in ethanol. mdpi.commdpi.org These absorptions correspond to the π → π* transitions of the phenyl ring chromophore. The presence of the isolated alkene group is not expected to significantly alter the position of these bands, as it is not in conjugation with the aromatic ring. The absorption for an isolated alkene π → π* transition occurs at a much shorter wavelength, typically below 200 nm, and is often not observed in standard UV-Vis spectroscopy. uwosh.edu

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) is a highly sensitive and selective spectroscopic technique used to study the electronic states and conformational structures of molecules in the gas phase. hhu.dewikipedia.org The method involves exciting a molecule to an intermediate electronic state with a tunable laser (the "resonant" step) and then using a second photon (from the same or a different laser) to ionize it. hhu.de The resulting ions are then detected by a mass spectrometer, allowing for mass-selective spectroscopy.

This technique is especially valuable for studying flexible molecules like phenylalkenes, which can exist in multiple stable conformations (isomers that differ by rotation around single bonds). rsc.orgrsc.org By cooling the molecules in a supersonic jet, they can be isolated in their lowest energy conformations, and the R2PI spectrum will show distinct electronic origins for each conformer present in the expansion. acs.orgresearchgate.netnih.gov While specific R2PI studies on this compound were not found, extensive research on the related isomer, 5-phenyl-1-pentene, has identified and assigned five different conformational isomers based on their unique S₀-S₁ origin transitions in the R2PI spectrum. nih.gov This demonstrates the power of R2PI to unravel the complex conformational landscape of flexible phenylalkenes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule. It provides information on the chemical environment, connectivity, and stereochemistry of atoms, primarily ¹H (proton) and ¹³C (carbon-13).

Although a complete NMR assignment for this compound is not published, detailed spectral data for its derivatives, (Z)-2-bromo-5-phenyl-2-pentene and tributyl-[(Z)-5-phenyl-2-penten-2-yl]stannane, allow for a robust prediction of the chemical shifts and splitting patterns. mdpi.commdpi.orgmdpi.commdpi.org

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the vinylic (alkene) proton, the benzylic protons, the allylic protons, and the terminal methyl group.

Aromatic Protons (H-Ar): These would appear in the downfield region, typically ~7.1-7.3 ppm, as a multiplet integrating to 5 protons. mdpi.commdpi.com

Vinylic Proton (=CH): The proton on the C-3 of the double bond would appear around 5.6 ppm. mdpi.com It would be split by the protons on C-4 (allylic) and C-1 (methyl), likely resulting in a triplet of quartets (tq).

Benzylic Protons (Ph-CH₂): The two protons on C-5, adjacent to the phenyl ring, would resonate around 2.7 ppm as a triplet, split by the two adjacent protons on C-4. mdpi.com

Allylic Protons (-CH₂-): The two protons on C-4, adjacent to the double bond, would appear as a multiplet around 2.4-2.5 ppm. mdpi.com

Methyl Protons (CH₃): The three protons of the methyl group at C-1 would be the most upfield, appearing around 1.6-2.2 ppm, split into a doublet by the vinylic proton at C-2 (in the absence of the bromine).

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides a count of the unique carbon environments. For this compound, one would expect to see signals for the aromatic carbons (four signals due to symmetry), the two alkene carbons, and the three distinct aliphatic carbons.

Aromatic Carbons: These typically resonate between 125-142 ppm. The substituted carbon (C1') would be around 141 ppm, with the other aromatic carbons appearing in the ~125-128 ppm range. mdpi.commdpi.org

Alkene Carbons: The carbons of the double bond (C-2 and C-3) would appear in the region of 123-130 ppm. mdpi.comdocbrown.info

Aliphatic Carbons: The sp³ hybridized carbons (C-1, C-4, C-5) would be found in the upfield region of the spectrum, typically between 20-40 ppm. mdpi.commdpi.org

| ¹H NMR Data | ¹³C NMR Data | ||

|---|---|---|---|

| Proton Position | Predicted Chemical Shift (ppm) | Carbon Position | Predicted Chemical Shift (ppm) |

| H-1 (CH₃) | ~1.6 - 2.2 | C-1 (CH₃) | ~20 - 29 |

| H-3 (=CH) | ~5.6 | C-2 (=C) | ~123 - 128 |

| H-4 (CH₂) | ~2.4 - 2.5 | C-3 (=CH) | ~127 - 130 |

| H-5 (Ph-CH₂) | ~2.7 | C-4 (CH₂) | ~33 - 35 |

| H-Ar | ~7.1 - 7.3 | C-5 (Ph-CH₂) | ~34 - 37 |

| C-Ar (quat) | ~141 | ||

| C-Ar (CH) | ~125 - 128 |

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound

Proton NMR (¹H NMR) spectroscopy is a powerful tool for identifying the hydrogen environments in a molecule. The spectrum of this compound is expected to show distinct signals corresponding to its aromatic, vinylic, allylic, benzylic, and methyl protons. The chemical shift (δ) of these protons is influenced by their local electronic environment.

While specific spectral data for the parent compound is not detailed in the provided sources, analysis of the closely related compound, (Z)-2-Bromo-5-phenyl-2-pentene, offers significant insight. mdpi.com The key proton signals for this derivative, recorded in CDCl₃ at 400 MHz, are summarized below and provide a strong basis for predicting the spectrum of this compound. mdpi.com

Aromatic Protons (Ar-H): These protons on the phenyl ring typically appear in the downfield region of the spectrum, generally between 7.0 and 7.5 ppm. pharmacy180.com For the bromo-derivative, they appear as a multiplet between δ 7.14-7.31 ppm. mdpi.com

Vinylic Protons (=CH): The protons attached to the carbon-carbon double bond are known as vinylic protons. Their chemical shift is typically between 5.0 and 6.5 ppm. In the bromo-derivative, the vinylic proton appears as a triplet of quartets at δ 5.62 ppm. mdpi.com

Benzylic Protons (Ph-CH₂): The two protons on the carbon adjacent to the phenyl group are benzylic. These signals are found at δ 2.69 ppm in the bromo-derivative. mdpi.com

Allylic Protons (=C-CH₂): The protons on the carbon atom adjacent to the double bond are allylic. For the bromo-derivative, these methylene (B1212753) protons appear as a multiplet at δ 2.45 ppm. mdpi.com

Methyl Protons (CH₃): The terminal methyl group protons are expected to be the most upfield. In the bromo-derivative, the methyl protons are observed at δ 2.25 ppm. mdpi.com

Table 1: ¹H NMR Data for (Z)-2-Bromo-5-phenyl-2-pentene Data recorded in CDCl₃ at 400 MHz. Source: mdpi.com

| Proton Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|---|

| ArH | 7.14-7.31 | m | - | 5H, Phenyl |

| =CH | 5.62 | tq | 6.9, 1.4 | 1H, Vinylic |

| Ph-CH₂ | 2.69 | bt | 7.9 | 2H, Benzylic |

| CH₂ | 2.45 | m | - | 2H, Allylic |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Characterization

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. oregonstate.edu In a typical proton-decoupled ¹³C NMR spectrum of this compound, each carbon atom in a unique electronic environment gives a single peak. libretexts.org The expected chemical shift regions are: aromatic carbons (δ 125-150 ppm), vinylic carbons (δ 115-140 ppm), and aliphatic carbons (δ 10-50 ppm). oregonstate.edulibretexts.org

Detailed ¹³C NMR data for the related compound (Z)-2-Bromo-5-phenyl-2-pentene shows the chemical shifts for its carbon atoms, which helps in assigning the signals for the parent structure. mdpi.commdpi.org

Table 2: ¹³C NMR Data for (Z)-2-Bromo-5-phenyl-2-pentene Data recorded in CDCl₃ at 15 MHz. Source: mdpi.commdpi.org

| Carbon Atom | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| C1' | 141.4 | Quaternary Aromatic (C-ipso) |

| ArCH | 128.0 | 2x Aromatic CH |

| =CH | 127.9 | Vinylic CH |

| ArCH | 125.9 | Aromatic CH |

| C2 | 123.0 | Quaternary Vinylic (C-Br) |

| CH₂ | 34.54 | Benzylic CH₂ |

| CH₂ | 33.11 | Allylic CH₂ |

Two-Dimensional NMR Techniques for Complex Structures

For molecules with overlapping signals or complex spin systems, two-dimensional (2D) NMR techniques are invaluable for unambiguous structure elucidation.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, a COSY spectrum would show correlations between the vinylic protons, the allylic methylene protons, and the methyl protons. It would also show coupling between the allylic and benzylic methylene groups. e-bookshelf.de

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to the carbons they are directly attached to. oregonstate.edu An HSQC spectrum of this compound would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, confirming the assignment of the vinylic proton to the vinylic carbon. nih.goviranchembook.ir

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. nih.gov This is particularly useful for identifying connectivity around quaternary (non-protonated) carbons. iranchembook.ir In this compound, HMBC would show correlations from the benzylic protons to the aromatic quaternary carbon and from the methyl protons to the vinylic carbons.

NOE (Nuclear Overhauser Effect) Spectroscopy: This technique can be used to determine the stereochemistry of the double bond (E/Z isomerism) by observing spatial proximity between protons. For the related (Z)-2-bromo-5-phenyl-2-pentene, irradiation of the vinylic proton signal resulted in a 6% enhancement of the methyl proton signal, confirming their cis relationship across the double bond. mdpi.com

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. The molecular weight of this compound (C₁₁H₁₄) is 146.23 g/mol . nih.govchemsrc.com

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that causes extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) and numerous fragment ions.

For this compound, the molecular ion peak would appear at a mass-to-charge ratio (m/z) of 146. The most characteristic fragmentation for alkylbenzenes is the cleavage of the benzylic bond to form a highly stable tropylium (B1234903) ion (C₇H₇⁺) at m/z 91. This is typically the most intense peak in the spectrum (the base peak). Other fragments would arise from further cleavages of the aliphatic chain.

The EI-MS data for (Z)-2-Bromo-5-phenyl-2-pentene provides a useful comparison, showing its molecular ion peaks at m/z 224 and 226 (due to the bromine isotopes) and a base peak at m/z 91, confirming the expected loss of the side chain and formation of the tropylium ion. mdpi.commdpi.org

Table 3: Key EI-MS Fragments for (Z)-2-Bromo-5-phenyl-2-pentene Source: mdpi.commdpi.org

| m/z | Relative Intensity (%) | Proposed Fragment |

|---|---|---|

| 226 | 7 | [M+2]⁺ (with ⁸¹Br) |

| 224 | 7 | [M]⁺ (with ⁷⁹Br) |

| 145 | 72 | [M-Br]⁺ |

| 91 | 100 | [C₇H₇]⁺ (Tropylium ion) |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique primarily used for polar and large biomolecules. It is generally not the method of choice for nonpolar hydrocarbons like this compound because they are difficult to protonate in solution. If an ESI-MS spectrum were to be acquired under specific conditions, it would likely show a protonated molecule [M+H]⁺ at m/z 147 or adducts with cations like sodium, [M+Na]⁺, at m/z 169. nih.gov This technique is more suited for providing molecular weight information with minimal fragmentation.

Advanced Spectroscopic Techniques for Conformational Studies

The aliphatic chain of this compound is flexible, allowing the molecule to exist in multiple three-dimensional shapes or conformations. Advanced spectroscopic techniques, often combined with supersonic jet expansions, can isolate and characterize these individual conformers.

Studies on the closely related isomer, 5-phenyl-1-pentene, have successfully employed methods like resonant two-photon ionization (R2PI), UV-hole burning (UVHB), and rotational band contour analysis. nih.govacs.org These experiments identified five distinct conformational isomers existing in the cold, isolated environment of a supersonic jet. nih.govacs.org Each conformer was distinguished by its unique electronic transition frequency (S₀-S₁ origin). acs.org

By analyzing the shape of the high-resolution rotational band contours for each electronic transition, detailed structural information about each conformer was obtained. nih.govacs.org These techniques would be equally powerful for investigating the conformational landscape of this compound, providing experimental data on the geometries and relative energies of its stable conformers, which are governed by the torsional angles along the pentyl chain. acs.orgacs.org

Ultraviolet Hole-Burning (UVHB) Spectroscopy for Conformational Isomers

Ultraviolet Hole-Burning (UVHB) spectroscopy is a powerful double-resonance technique used to distinguish and count the number of distinct conformational isomers present in a sample under jet-cooled conditions. The principle of UVHB relies on depleting the ground-state population of one conformer at a time, which is then detected by a second laser.

The process involves two laser pulses. The "burn" laser is tuned to a specific vibronic transition of a suspected conformer, exciting it to an upper electronic state. This depletes the ground state population of only that specific isomer. A short time later, a "probe" laser scans across the full spectral region of interest. When the probe laser's frequency matches a transition originating from a conformer that was unaffected by the burn laser, a normal signal is detected. However, when the probe laser encounters a transition belonging to the "burned" conformer, the signal is significantly diminished or absent, creating a "hole" in the spectrum.

For this compound, this technique would be crucial for determining the number of stable conformers that survive the cooling in a supersonic jet expansion. By setting the burn laser on each distinct absorption band in the spectrum and observing which other bands disappear, one can group all transitions belonging to a single conformational structure.

Hypothetical Application to this compound:

If UVHB spectroscopy were applied to this compound, the resulting data would allow for the creation of a table similar to the one below, which would catalogue the identified conformers based on their distinct spectral origins.

| Conformer Label | S₀-S₁ Origin (cm⁻¹) (Hypothetical) |

| Conformer A | XXXXX.X |

| Conformer B | YYYYY.Y |

| Conformer C | ZZZZZ.Z |

| ... | ... |

| No experimental data for this compound is currently available in the surveyed literature. |

Stimulated Emission Pumping-Population Transfer (SEP-PT) Spectroscopy for Isomerization Dynamics

Once the distinct conformers of this compound have been identified, the next step in understanding its dynamics is to measure the energy barriers that prevent them from interconverting. Stimulated Emission Pumping-Population Transfer (SEP-PT) spectroscopy is a sophisticated technique designed specifically for this purpose.

SEP-PT is a three-laser experiment that directly measures the energy threshold for isomerization between a selected reactant conformer and a product conformer. The process begins by populating a specific vibrational level in the ground electronic state of a chosen "reactant" conformer using a Stimulated Emission Pumping (SEP) sequence. This is done in a region of a supersonic expansion where collisions can occur. These collisions provide the energy needed to drive the isomerization over a potential energy barrier. A third "probe" laser, tuned to a transition of a "product" conformer downstream in the collision-free region of the expansion, monitors for any population that has been transferred from the reactant.

By systematically varying the energy deposited by the SEP step and monitoring the appearance of the product conformer, one can establish a threshold energy at which the isomerization "turns on." This threshold provides a direct measure of the energy barrier separating the two conformers.

Hypothetical Findings for this compound:

An application of SEP-PT to the conformers of this compound would yield precise data on the energy landscape. The findings would detail the barriers for various interconversion pathways, as illustrated in the hypothetical table below.

| Isomerization Pathway (Reactant → Product) | Measured Isomerization Threshold (cm⁻¹) (Hypothetical) |

| Conformer A → Conformer B | XXXX |

| Conformer B → Conformer A | YYYY |

| Conformer A → Conformer C | ZZZZ |

| ... | ... |

| No experimental data for this compound is currently available in the surveyed literature. |

Rotational Band Contour Analysis for Conformational Assignment

While UVHB can distinguish conformers, it does not reveal their specific three-dimensional structures. Rotational band contour analysis provides this crucial link between a spectroscopic signature and a physical structure. This method involves recording the high-resolution spectrum of a specific electronic transition for a single conformer. The shape, or "contour," of this band is determined by the changes in the molecule's rotational constants upon electronic excitation.

The rotational constants (A, B, and C) are inversely proportional to the molecule's moments of inertia, which are highly dependent on its mass distribution and thus its precise 3D geometry. By comparing the experimentally observed rotational contour to contours simulated for various low-energy structures predicted by computational chemistry (like Density Functional Theory, DFT), a definitive assignment of the conformer's structure can be made. The orientation of the transition dipole moment (TDM) within the molecule also strongly influences the band shape, adding another layer of structural information.

For this compound, theoretical calculations would first predict a set of possible stable structures. The experimental rotational band contour for each conformer identified by UVHB would then be recorded. By finding the best match between the experimental and simulated contours, each spectral signature could be assigned to a specific molecular shape.

Hypothetical Conformational Assignments for this compound:

A successful rotational band contour analysis would result in a table that definitively assigns a structure to each observed conformer.

| Conformer Label | S₀-S₁ Origin (cm⁻¹) (Hypothetical) | Assigned Structure (Hypothetical Torsional Angles) | Calculated Rotational Constants (GHz) (Hypothetical) |

| Conformer A | XXXXX.X | gauche-anti | A: 1.5, B: 0.4, C: 0.3 |

| Conformer B | YYYYY.Y | gauche-gauche | A: 1.4, B: 0.5, C: 0.4 |

| Conformer C | ZZZZZ.Z | anti-gauche | A: 1.6, B: 0.3, C: 0.2 |

| ... | ... | ... | ... |

| No experimental data for this compound is currently available in the surveyed literature. |

Computational and Theoretical Chemistry of 5 Phenyl 2 Pentene

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to determining the electronic structure and energetic properties of a molecule. These calculations solve the Schrödinger equation, or approximations of it, to provide information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) has become a popular and versatile method in computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic energy of a molecule based on its electron density, rather than the more complex many-electron wavefunction. While specific DFT studies on 5-Phenyl-2-pentene are not readily found, the application of these methods to its structural isomer, 5-phenyl-1-pentene, has been documented. For instance, the M05-2X functional with a 6-31+G* basis set has been used to investigate the conformational isomers of 5-phenyl-1-pentene, providing insights into their relative energies and geometries. nih.govacs.org Such a study on this compound would similarly involve optimizing the molecular geometry to find the lowest energy structure and calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity.

A typical output from a DFT calculation would provide the optimized Cartesian coordinates of each atom, the total electronic energy, and the energies of the molecular orbitals. These data can be used to construct a molecular orbital diagram and to predict the molecule's behavior in chemical reactions.

Illustrative DFT-Calculated Properties for Phenylalkenes:

| Property | Typical DFT Functional | Typical Basis Set | Information Gained |

|---|---|---|---|

| Optimized Geometry | B3LYP, M06-2X | 6-31G*, 6-311++G(d,p) | Bond lengths, bond angles, dihedral angles |

| Electronic Energy | B3LYP, M06-2X | 6-31G*, 6-311++G(d,p) | Thermodynamic stability, reaction energies |

| HOMO/LUMO Energies | B3LYP, M06-2X | 6-31G*, 6-311++G(d,p) | Electronic transitions, reactivity indices |

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate results, though often at a significant computational expense. For a molecule of the size of this compound, methods like MP2 would be feasible for accurate energy calculations, while Coupled Cluster would provide benchmark-quality data.

Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. Methods like AM1, PM3, and the more recent GFN2-xTB are much faster than DFT or ab initio methods, making them suitable for preliminary conformational searches or for studying very large systems. While specific applications of these methods to this compound are not documented in detail, they would be valuable for an initial exploration of its potential energy surface. For instance, in the study of 5-phenyl-1-pentene, Configuration Interaction Singles (CIS) with a 6-31G basis set was used to predict rotational band contours, demonstrating the utility of ab initio-based methods for understanding spectroscopic properties. nih.govacs.org

Conformational Analysis and Potential Energy Surfaces of this compound

The flexibility of the pentene chain in this compound allows for the existence of multiple conformational isomers, or conformers. These are different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. Conformational analysis aims to identify the stable conformers and to understand the energy landscape that governs their interconversion.

The identification of stable conformers of this compound would begin with a systematic or stochastic search of the conformational space. This can be achieved by rotating the dihedral angles of the flexible side chain and performing geometry optimizations for each starting structure. The resulting unique, stable geometries are the conformational isomers.

In a detailed study of the closely related 5-phenyl-1-pentene, five distinct conformational isomers were identified and characterized using a combination of spectroscopic techniques and computational methods. nih.gov The conformers were distinguished by the torsional angles along the pentene chain. A similar approach for this compound would likely reveal a rich conformational landscape due to the interplay of steric and electronic interactions between the phenyl ring and the alkyl chain.

Illustrative Conformational Isomers of the Isomer 5-Phenyl-1-pentene:

| Conformer Label | Relative Energy (cm⁻¹) | Key Dihedral Angles (τ₁, τ₂, τ₃) |

|---|---|---|

| A | 0 | gg' |

| B | -6 | ga' |

| C | 8 | ga |

| D | 59 | ag |

| E | 62 | aa or ag' |

Data from a study on 5-phenyl-1-pentene, provided for illustrative purposes. nih.gov

The potential energy surface (PES) is a multidimensional surface that describes the energy of a molecule as a function of its geometry. Minima on the PES correspond to stable conformers, while saddle points represent the transition states for their interconversion. The energy difference between a conformer and a transition state is the activation barrier for that particular isomerization pathway.

Computational methods can be used to map out the PES and to locate the transition states connecting different conformers. This is often done by performing a series of constrained geometry optimizations or by using specialized algorithms to search for saddle points. For example, in the study of 5-phenyl-1-pentene, the barriers to isomerization between its five conformers were experimentally determined and could be compared to computationally derived values. acs.org Such calculations for this compound would provide crucial information about its dynamic behavior and the accessibility of different conformations at various temperatures.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions. By mapping the reaction pathway on the potential energy surface, it is possible to identify reactants, products, intermediates, and transition states. This allows for a detailed understanding of the reaction's feasibility, kinetics, and selectivity.

Identify the most likely reaction pathway: By comparing the energy barriers of different possible mechanisms, the most favorable pathway can be determined.

Characterize transition state structures: The geometry of the transition state provides insights into the nature of the bond-making and bond-breaking processes.

Calculate reaction rates: Using transition state theory, the calculated activation energies can be used to estimate the rate constant of the reaction.

For example, a computational study of the reaction of a phenyl radical with propyne (B1212725) utilized high-level quantum chemical calculations to elucidate the mechanism and product branching, demonstrating the power of these methods in understanding reaction dynamics. nih.gov A similar approach applied to reactions of this compound would provide a detailed, molecular-level understanding of its chemical transformations.

Transition State Characterization for this compound Reactions

The characterization of transition states is a cornerstone of computational chemistry, providing critical insights into the mechanisms, kinetics, and thermodynamics of chemical reactions. For a molecule like this compound, which contains both a phenyl ring and a carbon-carbon double bond, a variety of reactions could be computationally investigated. These might include, but are not limited to, electrophilic additions to the double bond, radical reactions at the allylic or benzylic positions, and pericyclic reactions.

To characterize a transition state for any proposed reaction of this compound, researchers would typically employ quantum mechanical methods such as Density Functional Theory (DFT) or ab initio calculations (e.g., Møller-Plesset perturbation theory or Coupled Cluster theory). The process involves locating a first-order saddle point on the potential energy surface that connects the reactants and products. This is a stationary point with exactly one imaginary frequency in its vibrational analysis, corresponding to the motion along the reaction coordinate.

Key parameters that would be determined in a transition state characterization study of a this compound reaction are summarized in the hypothetical data table below. This table illustrates the type of data that would be generated from such a computational study.

Table 1: Hypothetical Transition State Parameters for a Reaction of this compound

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Geometry | The three-dimensional arrangement of atoms at the transition state. This would include key bond lengths and angles that are changing during the reaction. | e.g., C2-Br bond length of 2.5 Å in a hypothetical hydrobromination reaction. |

| Energy | The energy of the transition state relative to the reactants, known as the activation energy (ΔE‡). | e.g., 15 kcal/mol. |

| Vibrational Frequencies | The vibrational modes of the transition state structure. The presence of a single imaginary frequency confirms it as a true transition state. | e.g., One imaginary frequency at -350 cm⁻¹. |

| Zero-Point Energy (ZPE) | The vibrational energy of the molecule at 0 Kelvin. This is used to correct the electronic energy. | e.g., 120.5 kcal/mol. |

| Enthalpy of Activation (ΔH‡) | The change in enthalpy between the reactants and the transition state. | e.g., 14.5 kcal/mol. |

| Entropy of Activation (ΔS‡) | The change in entropy between the reactants and the transition state. | e.g., -5 cal/(mol·K). |

| Gibbs Free Energy of Activation (ΔG‡) | The change in Gibbs free energy between the reactants and the transition state, which determines the reaction rate. | e.g., 16.0 kcal/mol. |

Reaction Coordinate Analysis

Following the successful characterization of a transition state, a reaction coordinate analysis would be performed to confirm that the identified transition state indeed connects the desired reactants and products. This is typically achieved through an Intrinsic Reaction Coordinate (IRC) calculation. The IRC method involves following the path of steepest descent from the transition state geometry down to the energy minima of the reactants and products on the potential energy surface.

For a hypothetical reaction of this compound, the reaction coordinate analysis would provide valuable information about the synchronicity of bond-breaking and bond-forming events and could reveal the presence of any intermediate species along the reaction pathway.

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of molecules. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational dynamics, solvent effects, and transport properties of a molecule like this compound. mdpi.com

An MD simulation of this compound would involve defining a force field, which is a set of parameters that describe the potential energy of the system as a function of the atomic positions. The molecule would then be placed in a simulation box, often with an explicit solvent, and its trajectory would be calculated over a period of time.

From the resulting trajectory, a wealth of information about the dynamic behavior of this compound could be extracted. This includes conformational preferences, the flexibility of the pentene chain, and the interaction of the molecule with its environment. The types of data that would be generated from an MD simulation are presented in the hypothetical table below.

Table 2: Hypothetical Observables from a Molecular Dynamics Simulation of this compound

| Observable | Description | Hypothetical Finding |

|---|---|---|

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the molecule over time, indicating its structural stability. | e.g., A stable RMSD of 1.5 Å after an initial equilibration period. |

| Radius of Gyration (Rg) | A measure of the compactness of the molecule's structure over time. | e.g., Fluctuations in Rg indicating conformational changes between extended and more compact states. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms or molecules varies as a function of distance from a central atom in this compound. | e.g., An RDF showing a high probability of finding solvent molecules near the phenyl ring. |

| Dihedral Angle Distributions | The probability distribution of key dihedral angles in the pentene chain, revealing the preferred conformations. | e.g., Predominantly anti and gauche conformations for the C-C-C-C dihedral angles. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent, providing insights into its solvation properties. | e.g., A higher SASA for the phenyl group compared to the alkyl chain. |

Applications of 5 Phenyl 2 Pentene in Organic Synthesis and Chemical Sciences

5-Phenyl-2-pentene as a Key Building Block in Complex Molecule Synthesis

This compound, a substituted alkene, serves as a versatile building block in the field of organic synthesis. Its structure, featuring both an aromatic ring and a reactive double bond, allows for a variety of chemical transformations, making it a valuable precursor in the construction of more complex molecular architectures.

Intermediate in Natural Product Synthesis

While direct and extensive documentation of this compound as a pivotal intermediate in the total synthesis of numerous natural products is not widespread, its structural motifs are present in various natural compounds. The related compound, 5-phenyl-2S-pentanol, which can be synthesized from a chiral ketone precursor, is a key intermediate in the synthesis of central nervous system (CNS) active agents like levonantradol. google.com This stereospecific synthesis highlights the importance of phenyl-pentene derivatives in accessing biologically active molecules. google.com The synthesis of such complex molecules often relies on the strategic functionalization of simpler precursors, and the phenylpentene framework provides a useful scaffold for elaboration. kvmwai.edu.in

Precursor for Advanced Synthetic Intermediates

The reactivity of the double bond in this compound allows for its conversion into a range of advanced synthetic intermediates. For instance, the reaction of 2-methyl-5-phenyl-2-pentene with a strong acid like sulfuric acid can lead to an intramolecular Friedel-Crafts type cyclization, resulting in a benzene (B151609) ring fused to a cyclohexane (B81311) with two methyl groups. stackexchange.com This transformation demonstrates its utility in constructing polycyclic systems.

Furthermore, derivatives of this compound can undergo various transition-metal-catalyzed reactions. These reactions are fundamental in modern organic synthesis for creating carbon-carbon and carbon-heteroatom bonds. kvmwai.edu.inbdu.ac.in The ability to form such bonds from an alkene precursor like this compound underscores its role in generating diverse and complex molecular structures for further synthetic applications. bdu.ac.in

Role of this compound Derivatives in Ligand Design

The structural features of this compound also lend themselves to the design and synthesis of specialized ligands for metal complexes, which are crucial in catalysis and materials science.

Synthesis of Polyarene-Modified Phenylpentene-Containing Bipyridines